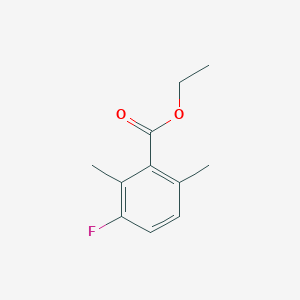
Ethyl 2,6-dimethyl-3-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-fluoro-2,6-dimethylbenzoate is an organic compound with the molecular formula C11H13FO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 2,6 on the benzene ring are replaced by a fluorine atom and methyl groups, respectively. This compound is used as a building block in organic synthesis and has applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-fluoro-2,6-dimethylbenzoate can be synthesized through several methods. One common method involves the esterification of 3-fluoro-2,6-dimethylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-fluoro-2,6-dimethylbenzoate may involve more efficient and scalable processes. One such method could be the direct fluorination of ethyl 2,6-dimethylbenzoate using a fluorinating agent like Selectfluor. This method allows for the selective introduction of the fluorine atom at the desired position on the benzene ring.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-fluoro-2,6-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-fluoro-2,6-dimethylbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 3-fluoro-2,6-dimethylbenzyl alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-fluoro-2,6-dimethylbenzoic acid.
Reduction: 3-fluoro-2,6-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-fluoro-2,6-dimethylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules for studying their interactions with biological targets.
Medicine: Fluorinated compounds like ethyl 3-fluoro-2,6-dimethylbenzoate are often used in drug discovery and development due to their unique properties, such as increased metabolic stability and enhanced binding affinity to target proteins.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which ethyl 3-fluoro-2,6-dimethylbenzoate exerts its effects depends on its specific application. In general, the presence of the fluorine atom can influence the compound’s reactivity and interactions with other molecules. For example, in biological systems, the fluorine atom can enhance the binding affinity of the compound to target proteins by forming strong hydrogen bonds and van der Waals interactions.
Comparaison Avec Des Composés Similaires
Ethyl 3-fluoro-2,6-dimethylbenzoate can be compared with other similar compounds such as:
Ethyl 2,6-dimethylbenzoate: Lacks the fluorine atom, resulting in different reactivity and properties.
Ethyl 3-chloro-2,6-dimethylbenzoate: Contains a chlorine atom instead of fluorine, which can lead to different chemical behavior and applications.
Ethyl 3-bromo-2,6-dimethylbenzoate: Contains a bromine atom, which can also affect the compound’s reactivity and interactions.
The uniqueness of ethyl 3-fluoro-2,6-dimethylbenzoate lies in the presence of the fluorine atom, which imparts distinct properties such as increased metabolic stability and enhanced binding affinity in biological systems.
Propriétés
Formule moléculaire |
C11H13FO2 |
|---|---|
Poids moléculaire |
196.22 g/mol |
Nom IUPAC |
ethyl 3-fluoro-2,6-dimethylbenzoate |
InChI |
InChI=1S/C11H13FO2/c1-4-14-11(13)10-7(2)5-6-9(12)8(10)3/h5-6H,4H2,1-3H3 |
Clé InChI |
TWCOBTVSKQWOGO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CC(=C1C)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




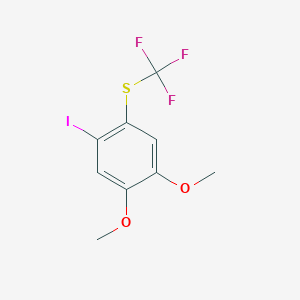
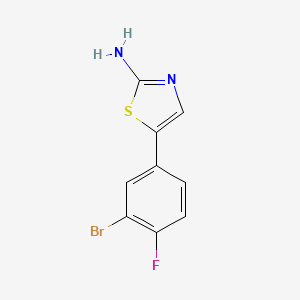
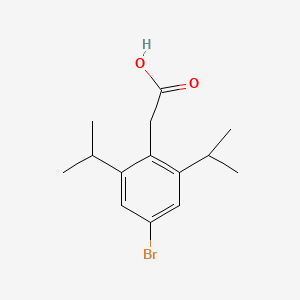
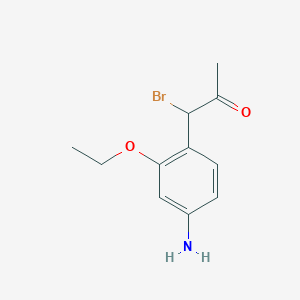
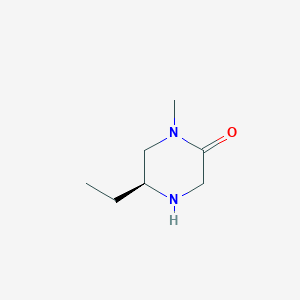
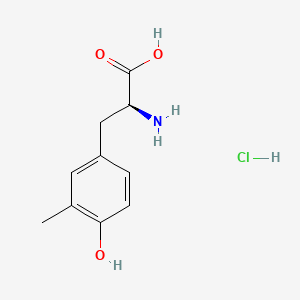

![2-Amino-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B14041348.png)

![tert-Butyl (4-(dipropylcarbamoyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-benzo[b]azepin-2-yl)carbamate](/img/structure/B14041360.png)
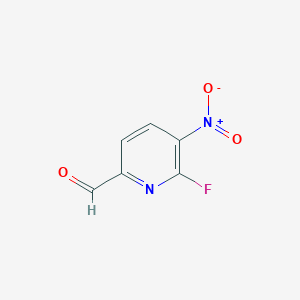
![(3AR,7AS)-1-Benzyl-3-methylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14041376.png)
